molecular formula C17H14N2O3 B1684444 AG-490 CAS No. 133550-30-8

AG-490

カタログ番号: B1684444
CAS番号: 133550-30-8
分子量: 294.30 g/mol
InChIキー: TUCIOBMMDDOEMM-RIYZIHGNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AG 490は、チロシンキナーゼ阻害剤としても知られています。主に上皮成長因子受容体(EGFR)、JAK2、およびJAK3を標的にします。 この化合物は、細胞増殖および生存に関与する特定のシグナル伝達経路を阻害する能力のために、科学研究で広く使用されています .

科学的研究の応用

AG 490は、以下を含む幅広い科学研究における応用があります。

    化学: タンパク質チロシンキナーゼの阻害と、さまざまな生化学経路におけるそれらの役割を研究するためのツールとして使用されています。

    生物学: キナーゼ阻害の細胞増殖、分化、およびアポトーシスへの影響を調査するために、細胞培養研究で使用されます。

    医学: キナーゼ活性の異常を伴う癌やその他の疾患の治療のための潜在的な治療薬として探求されています。

    産業: キナーゼ阻害剤やその他の医薬品化合物の開発で使用されています .

作用機序

AG 490は、EGFR、JAK2、JAK3などの特定のタンパク質チロシンキナーゼの活性を阻害することで効果を発揮します。これらのキナーゼを阻害することで、AG 490は細胞増殖と生存を促進する下流のシグナル伝達経路を阻害します。この阻害により、さまざまな細胞タイプでの細胞増殖の抑制とアポトーシスの誘導が起こります。 関与する分子標的および経路には、JAK / STAT、MAPK、およびPI3K経路が含まれます .

類似の化合物との比較

AG 490は、小分子阻害剤のチロホスチンファミリーの一部です。類似の化合物には以下が含まれます。

    チロホスチンAG 1478: EGFRを高い特異性で阻害します。

    チロホスチンAG 1296: 血小板由来成長因子受容体(PDGFR)を標的にします。

    チロホスチンAG 879: ErbB2受容体チロシンキナーゼを阻害します。

AG 490は、EGFR、JAK2、JAK3など、複数のキナーゼを阻害する能力においてユニークであり、さまざまなシグナル伝達経路を研究するための汎用性の高いツールとなっています .

Safety and Hazards

Tyrphostin B42 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

Tyrphostin B42 has shown potential in inhibiting cell proliferation and HER-2 autophosphorylation in cervical carcinoma cell lines . It has also been found to attenuate resistance in pancreatic cancer cells by antagonizing IL-6/JAK2/STAT3 signaling . These findings suggest that Tyrphostin B42 could have potential therapeutic applications in the treatment of certain types of cancer.

生化学分析

Biochemical Properties

AG-490 is a potent inhibitor of the JAK-2 tyrosine kinase . It interacts with JAK-2, which is abundantly expressed in acute lymphoblastic leukemia (ALL) cells . This compound does not significantly inhibit other kinases such as Lck, Lyn, Btk, Syk, and Src .

Cellular Effects

In ALL cells, this compound dose-dependently inhibits DNA synthesis, blocks cell growth, and induces apoptosis . It also blocks interleukin-7-induced JAK kinase activity in T-cells (JAK-1, JAK-3) and the consequent phosphorylation of PI-3 kinase .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activation of JAK-2 . This inhibition blocks the phosphorylation of downstream substrates, including the signal transducer and activator of transcription (STAT) proteins . It also compromises the Shc/Ras/Raf/mitogen-activated protein kinase (MAPK) signaling pathways .

Temporal Effects in Laboratory Settings

Its potent inhibitory effects on JAK-2 and the consequent cellular processes suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Its potent inhibitory effects on JAK-2 suggest that it may have significant effects at varying dosages .

Metabolic Pathways

This compound is involved in the JAK-STAT signaling pathway . It inhibits the activation of JAK-2, thereby blocking the phosphorylation of STAT proteins and affecting downstream cellular processes .

Transport and Distribution

It is known to be cell permeable , suggesting that it can freely diffuse across cell membranes.

Subcellular Localization

Given its role as a JAK-2 inhibitor, it is likely to be found in regions of the cell where JAK-2 is present .

準備方法

合成経路および反応条件

AG 490は、3,4-ジヒドロキシベンズアルデヒドと2-ニトロベンジルブロミドを反応させて中間体を形成し、その後還元および環化反応を行うことで合成できます。 反応条件は通常、ジメチルスルホキシド(DMSO)およびエタノールなどの溶媒を使用し、反応温度は室温からわずかに上昇した温度に維持されます .

工業生産方法

AG 490の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度の試薬と制御された反応条件を使用し、最終製品の一貫した品質を確保します。 この化合物は通常、再結晶またはクロマトグラフィー技術によって精製され、目的の純度レベルに達します .

化学反応の分析

反応の種類

AG 490は、以下を含むさまざまな化学反応を起こします。

一般的な試薬および条件

生成される主な生成物

これらの反応から生成される主な生成物には、キノン誘導体、アミン置換化合物、およびさまざまな置換芳香族化合物があります .

類似化合物との比較

AG 490 is part of the tyrphostin family of small molecule inhibitors. Similar compounds include:

    Tyrphostin AG 1478: Inhibits EGFR with high specificity.

    Tyrphostin AG 1296: Targets platelet-derived growth factor receptor (PDGFR).

    Tyrphostin AG 879: Inhibits ErbB2 receptor tyrosine kinase.

AG 490 is unique in its ability to inhibit multiple kinases, including EGFR, JAK2, and JAK3, making it a versatile tool for studying various signaling pathways .

特性

IUPAC Name

(E)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c18-10-14(8-13-6-7-15(20)16(21)9-13)17(22)19-11-12-4-2-1-3-5-12/h1-9,20-21H,11H2,(H,19,22)/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCIOBMMDDOEMM-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040960
Record name AG 490
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133550-30-8
Record name (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133550-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-cyano-(3,4-dihydroxy)-N-benzylcinnamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AG 490
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tyrphostin AG 490
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AG-490
Reactant of Route 2
AG-490
Reactant of Route 3
AG-490
Reactant of Route 4
AG-490
Reactant of Route 5
AG-490
Reactant of Route 6
Reactant of Route 6
AG-490
Customer
Q & A

Q1: What is the primary target of AG-490?

A1: this compound primarily targets JAK2, a tyrosine kinase involved in various signaling pathways, including those initiated by cytokines and growth factors. [, , , , ]

Q2: How does this compound interact with JAK2?

A2: this compound acts as an ATP-competitive inhibitor of JAK2, binding to the kinase domain and preventing ATP binding, thereby inhibiting downstream signaling. [, , ]

Q3: Which signaling pathways are affected by this compound?

A3: this compound primarily inhibits the JAK/STAT pathway, particularly by blocking the phosphorylation and activation of STAT3 and STAT5. [, , , , , , , , ] It can also affect other pathways, including the MAPK and PI3K/Akt pathways. [, , , , , , ]

Q4: What are the downstream effects of this compound-mediated JAK2 inhibition?

A4: this compound's inhibition of JAK2 leads to various downstream effects, including:

  • Reduced cell proliferation: observed in various cell types, including cancer cells and immune cells. [, , , , , , , ]
  • Induction of apoptosis: observed in cancer cells and leukemic cells. [, , , , , , ]
  • Suppression of cytokine production: particularly IFN-γ and IL-5, relevant to inflammatory responses. [, ]
  • Modulation of gene expression: affecting genes involved in cell growth, survival, and inflammation. [, , , , , , ]
  • Attenuation of fibrosis: observed in models of cardiac and renal fibrosis. [, ]
  • Regulation of aquaporin 2 trafficking: increasing membrane expression and potentially impacting urine concentration. []

Q5: What is the molecular formula of this compound?

A5: The molecular formula of this compound is C16H13N2O3. [Numerous sources]

Q6: What is the molecular weight of this compound?

A6: The molecular weight of this compound is 293.29 g/mol. [Numerous sources]

Q7: In which in vitro models has this compound demonstrated efficacy?

A7: this compound has shown efficacy in various in vitro models, including:

  • Cancer cell lines: Prostate cancer, pancreatic cancer, cervical cancer, and leukemia cell lines. [, , , , , , ]
  • Primary cell cultures: Cardiomyocytes, eosinophils, chondrocytes, and macrophages. [, , , , , , ]
  • Endothelial cells: Demonstrating effects on angiogenesis and leukocyte adhesion. [, ]

Q8: What are some in vivo models where this compound has shown potential therapeutic effects?

A8: this compound has shown promising results in animal models of:

  • Cancer: Murine myeloma, pancreatic ductal adenocarcinoma. [, ]
  • Allergic airway inflammation: Reducing eosinophil recruitment. []
  • Experimental allergic encephalomyelitis: Suppressing disease severity. []
  • Cardiac ischemia-reperfusion injury: Reducing infarct size. [, , , ]
  • Diabetic complications: Attenuating vascular complications and renal fibrosis. [, ]
  • Hypertension: Reducing blood pressure in models driven by Angiotensin II. [, ]
  • Bone cancer pain: Reducing pain behaviors and astrocyte activation. []

Q9: Are there any known resistance mechanisms to this compound?

A9: While specific resistance mechanisms haven't been extensively studied, some studies suggest that cancer cells can develop resistance to this compound through alternative signaling pathways. []

Q10: What are the limitations of this compound as a therapeutic agent?

A10: Despite its promising preclinical data, this compound faces some limitations:

  • Lack of specificity: While considered a JAK2 inhibitor, this compound can also target other tyrosine kinases, potentially leading to off-target effects. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。